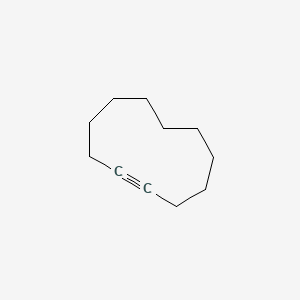

Cycloundecyne

描述

Structure

3D Structure

属性

CAS 编号 |

702-32-9 |

|---|---|

分子式 |

C11H18 |

分子量 |

150.26 g/mol |

IUPAC 名称 |

cycloundecyne |

InChI |

InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2 |

InChI 键 |

PJIYBBSKJDMKBC-UHFFFAOYSA-N |

SMILES |

C1CCCCC#CCCCC1 |

规范 SMILES |

C1CCCCC#CCCCC1 |

其他CAS编号 |

702-32-9 |

产品来源 |

United States |

Foundational & Exploratory

cycloundecyne structure and properties

An In-depth Technical Guide to Cycloundecyne: Structure, Properties, and Applications

Introduction

This compound is a cycloalkyne, a class of organic molecules characterized by a carbon-carbon triple bond within a ring structure.[1] As a medium-sized ring, this compound exhibits significant ring strain, which profoundly influences its stability and reactivity. This inherent strain makes it a valuable reagent in chemical synthesis, particularly in the field of bioorthogonal chemistry. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₁₈.[1][2] The defining feature of its structure is an eleven-membered carbon ring containing a single triple bond. This configuration forces the C-C≡C-C dihedral angle to deviate significantly from the ideal 180°, leading to substantial angle and torsional strain.[3][4][5] This high degree of strain is the primary driver of its reactivity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide essential information for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [1][2] |

| Molecular Weight | 150.26 g/mol | [1][2] |

| Exact Mass | 150.140850574 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 702-32-9 | [1][2] |

| SMILES | C1CCCCC#CCCCC1 | [1] |

| InChIKey | PJIYBBSKJDMKBC-UHFFFAOYSA-N | [1][2] |

| XLogP3-AA | 4.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines the expected spectroscopic signatures based on its structure.

| Spectroscopy Type | Expected Signature |

| ¹H NMR | Multiple signals in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene (B1212753) protons of the ring. Protons adjacent to the alkyne may show a downfield shift. |

| ¹³C NMR | Signals for the sp-hybridized carbons of the alkyne would appear in the range of δ 80-100 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the sp³-hybridized carbons. |

| IR Spectroscopy | A characteristic weak C≡C stretching absorption band is expected around 2100-2260 cm⁻¹. C-H stretching bands for sp³ hybridized carbons would appear just below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 150.26. |

Synthesis and Reactivity

Due to its high reactivity, this compound is often synthesized and used in situ.[6] A common synthetic approach involves the dehydrohalogenation of a suitable precursor.

General Synthetic Protocol: Dehydrohalogenation

A representative synthesis of this compound can be achieved through the double dehydrohalogenation of 1,2-dibromocycloundecane. This method is analogous to the synthesis of other medium-ring cycloalkynes like cyclodecyne.[6]

Experimental Protocol:

-

Precursor Preparation: Cycloundecene is brominated to yield 1,2-dibromocycloundecane.

-

Reaction Setup: The 1,2-dibromocycloundecane is dissolved in a high-boiling point, inert solvent (e.g., mineral oil).

-

Base Addition: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is slowly added to the reaction mixture at an elevated temperature.

-

Reaction Progression: The mixture is heated under reflux to promote the double elimination of hydrogen bromide, leading to the formation of the triple bond.

-

Workup and Isolation: The reaction is quenched, and the product is typically used immediately in a subsequent reaction (e.g., a cycloaddition) rather than being isolated and stored.[6]

Reactivity in Copper-Free Click Chemistry

The primary application of this compound stems from its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7][8] This type of "click chemistry" is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.[7] The high ring strain of this compound significantly lowers the activation energy for the [3+2] cycloaddition with azides, obviating the need for a cytotoxic copper(I) catalyst.[7][9]

Applications in Drug Development and Research

The ability to perform click chemistry in the absence of a metal catalyst makes this compound and its derivatives highly valuable tools in chemical biology and drug development.[10][11]

-

Bioconjugation: this compound can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This allows for the attachment of reporter molecules like fluorescent dyes or affinity tags.[10]

-

Drug Discovery: In drug discovery, click chemistry is employed in the synthesis of compound libraries and for linking drug molecules to targeting moieties.[11]

-

Materials Science: The robust nature of the triazole linkage formed in click reactions is utilized in the development of novel polymers and functionalized surfaces.[10]

Computational Modeling

Computational studies, such as those using density functional theory (DFT), can provide insights into the structure, stability, and reactivity of this compound.[12] Molecular modeling helps in understanding the strain energy and predicting the reaction kinetics of SPAAC reactions.[13][14][15] These computational approaches are invaluable for designing new strained alkynes with tailored reactivity for specific applications.

Conclusion

This compound is a strained cycloalkyne with significant utility in modern organic chemistry. Its high reactivity, driven by ring strain, makes it an ideal substrate for copper-free click chemistry. This property has led to its widespread use in bioconjugation, drug discovery, and materials science, enabling the precise and efficient modification of complex molecules in diverse environments. Further research into the synthesis and reactivity of this compound and other strained alkynes will undoubtedly continue to expand the toolkit available to chemists and biologists.

References

- 1. This compound | C11H18 | CID 136543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclodecyne - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. rroeder.nd.edu [rroeder.nd.edu]

- 11. csmres.co.uk [csmres.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Modeling and CADD - Syngene International Ltd [syngeneintl.com]

An In-depth Technical Guide to the Synthesis of Cycloundecyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloundecyne and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural features and reactivity. The strained eleven-membered ring containing a triple bond serves as a valuable scaffold for the construction of complex molecular architectures and as a key component in bioorthogonal chemistry. This technical guide provides a comprehensive overview of the primary synthetic strategies employed to access these important compounds, with a focus on ring expansion, intramolecular cyclization, and ring-closing metathesis. Detailed experimental protocols for key reactions, quantitative data for representative transformations, and signaling pathway diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The synthesis of medium-sized rings, such as the eleven-membered carbocycle of this compound, presents unique challenges due to unfavorable entropic and enthalpic factors. However, the inherent ring strain of the embedded alkyne endows this compound derivatives with remarkable reactivity, making them particularly useful in applications such as strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the selective ligation of molecules in complex biological environments without the need for a toxic copper catalyst, a significant advantage in drug delivery and molecular imaging. The development of robust and versatile synthetic routes to functionalized this compound derivatives is therefore a critical endeavor for advancing these applications. This guide will delve into the core synthetic methodologies, providing the necessary detail for their implementation in the laboratory.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into three main approaches: ring expansion of readily available smaller rings, intramolecular cyclization of linear precursors, and ring-closing metathesis of acyclic diynes or enynes. Each strategy offers distinct advantages and is suited for the preparation of different types of derivatives.

Ring Expansion Reactions

Ring expansion strategies are powerful methods for the synthesis of medium-sized rings, often starting from more easily accessible smaller cyclic ketones. A prominent example is the Shapiro reaction, which involves the conversion of a ketone to an alkene via a tosylhydrazone intermediate. This methodology can be adapted to synthesize cycloalkynes from cycloalkanones.

A general workflow for this transformation is depicted below:

cycloundecyne molecular formula and weight

For Immediate Release

This technical guide provides essential information regarding the molecular properties of cycloundecyne, a cycloalkyne compound of interest in various fields of chemical research. This document is intended for researchers, scientists, and professionals in drug development seeking foundational data on this molecule.

Core Molecular Data

This compound is a cyclic hydrocarbon featuring a carbon-carbon triple bond within an eleven-membered ring. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ | [1][2][3][4] |

| Molecular Weight | 150.26 g/mol | [1][2] |

The structural arrangement of this compound, consisting of an eleven-carbon backbone, is a key determinant of its chemical reactivity and physical properties.

Molecular Structure

The connectivity of atoms in the this compound molecule is depicted in the following diagram. This visualization represents the basic topology of the cyclic structure, highlighting the triple bond.

Caption: Basic connectivity of carbon atoms in the this compound ring.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this document. Researchers are encouraged to consult peer-reviewed scientific literature for specific methodologies. A common synthetic approach for cycloalkynes involves the dehydrohalogenation of a corresponding dihalo-cycloalkane.

Signaling Pathways

Currently, there are no established signaling pathways directly and uniquely associated with this compound to be diagrammed. Its primary role in research is often as a building block in organic synthesis or as a tool in bioorthogonal chemistry, rather than as a modulator of specific biological pathways.

References

The Taming of the Triple Bond: A Historical and Technical Guide to the Discovery of Cycloalkynes

An in-depth technical guide for researchers, scientists, and drug development professionals on the fascinating history and evolving synthetic strategies of cycloalkynes, from their theoretical conception to their indispensable role in modern chemistry.

Introduction: The Challenge of Bending the Linear

The alkyne functional group, with its linear geometry dictated by sp-hybridized carbon atoms, presents a formidable challenge to synthetic chemists when incorporated into a cyclic framework. The inherent angle strain in small and medium-sized rings renders cycloalkynes highly reactive and, for a long time, elusive chemical curiosities. This guide delves into the historical milestones of cycloalkyne discovery, from the early theoretical postulates and the pursuit of transient intermediates to the isolation of the first stable examples and their subsequent application in cutting-edge fields like bioorthogonal chemistry. We will explore the key scientific minds who unraveled the chemistry of these strained molecules, the evolution of synthetic methodologies for their generation and trapping, and the theoretical underpinnings that explain their unique reactivity.

Early Pursuits and the Trapping of Transient Cycloalkynes

The story of cycloalkynes begins with the theoretical considerations of ring strain, a concept first explored by Adolf von Baeyer in 1885. While his theory was initially applied to cycloalkanes, the principles of angle and torsional strain are even more pronounced in cycloalkynes. The quest to synthesize these strained rings was pioneered by Georg Wittig, a Nobel laureate renowned for his work on ylides. In the mid-20th century, Wittig and his contemporaries embarked on the challenging task of generating and proving the existence of small, highly reactive cycloalkynes.

The Seminal Work of Georg Wittig

In 1961, Georg Wittig and his group at the University of Heidelberg provided the first compelling evidence for the existence of cyclohexyne (B14742757), cycloheptyne, and even the exceptionally strained cyclopentyne (B14760497).[1] Recognizing that these molecules would be too reactive to isolate, they ingeniously employed trapping agents to intercept the transient cycloalkynes in situ. A common strategy involved the dehydrohalogenation of a 1-halocycloalkene with a strong base to generate the cycloalkyne, which was then immediately consumed in a cycloaddition reaction.

Timeline of Key Early Discoveries

Caption: A timeline highlighting the pivotal moments in the discovery and development of cycloalkyne chemistry.

The First Isolable Cycloalkyne: Cyclooctyne

While smaller cycloalkynes proved to be fleeting intermediates, the synthesis and isolation of a stable cycloalkyne was a landmark achievement. In 1953, Arthur C. Blomquist and his team at Cornell University reported the first successful synthesis of cyclooctyne, the smallest cycloalkyne that can be isolated and stored.[2] This discovery opened the door to studying the physical and chemical properties of a tangible cycloalkyne, moving the field from the realm of trapping experiments to direct observation and reaction.

Experimental Protocol: Blomquist's Synthesis of Cyclooctyne

The original synthesis of cyclooctyne by Blomquist involved a multi-step process starting from cyclooctanone. A key step in this synthesis is the dehydrobromination of 1-bromocyclooctene.

Detailed Methodology:

-

Preparation of 1-bromocyclooctene: Cyclooctanone is converted to its corresponding enol acetate, which is then brominated and subsequently dehydrobrominated to yield 1-bromocyclooctene.

-

Dehydrobromination to Cyclooctyne: 1-bromocyclooctene is treated with a strong base, such as sodium amide in liquid ammonia (B1221849), to effect the elimination of hydrogen bromide and form cyclooctyne.

-

Reaction: 1-bromocyclooctene + NaNH₂ → Cyclooctyne + NaBr + NH₃

-

Conditions: The reaction is typically carried out at low temperatures in liquid ammonia.

-

Workup: After the reaction is complete, the ammonia is allowed to evaporate, and the cyclooctyne is extracted with a low-boiling solvent like pentane. Purification is achieved by distillation under reduced pressure.

Generation and Trapping of Transient Cycloalkynes: Experimental Protocols

The transient nature of small-ring cycloalkynes necessitates their in-situ generation and immediate trapping. The following protocols are representative of the methods developed to study these fleeting intermediates.

Cyclohexyne

Generation: Cyclohexyne is commonly generated via the dehydrohalogenation of 1-chlorocyclohexene (B1361362) with a strong base like potassium tert-butoxide.

Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF):

-

A solution of 1-chlorocyclohexene and 1,3-diphenylisobenzofuran in a suitable aprotic solvent (e.g., THF) is prepared.

-

The solution is cooled, and a solution of potassium tert-butoxide in THF is added dropwise.

-

The cyclohexyne generated in situ is immediately trapped by DPBF in a [4+2] cycloaddition reaction to form a stable adduct.

-

The reaction mixture is then worked up by quenching with water, extraction with an organic solvent, and purification of the adduct by chromatography.

Experimental Workflow: Generation and Trapping of Cyclohexyne

Caption: A schematic of the experimental workflow for the in-situ generation and trapping of cyclohexyne.

Cyclopentyne

The generation of the highly strained cyclopentyne requires more specialized precursors. One common method involves the thermolysis or photolysis of 1,2-di-tert-butyl-3,4,5,6-tetraphenyl-7,8-diazabicyclo[4.2.0]octa-2,4,7-triene.

Trapping: Due to its extreme reactivity, cyclopentyne can be trapped with a variety of dienes and other reagents. For instance, its reaction with tetraphenylcyclopentadienone (B147504) yields a Diels-Alder adduct.

Cycloheptyne

Wittig's early work on cycloheptyne involved the oxidation of the bis(hydrazone) of cycloheptane-1,2-dione with mercury(II) oxide.

Trapping: Similar to other transient cycloalkynes, cycloheptyne can be trapped with dienes like 1,3-diphenylisobenzofuran.

Strain and Bonding in Cycloalkynes: A Theoretical Perspective

The unique reactivity of cycloalkynes is a direct consequence of the immense strain imposed on the molecule by the cyclic structure. This strain is a combination of angle strain and torsional strain.

-

Angle Strain: The ideal bond angle for an sp-hybridized carbon is 180°. In a small ring, the C-C≡C-C bond angle is severely distorted from this ideal, leading to a significant increase in energy.

-

Torsional Strain: Eclipsing interactions between hydrogens on adjacent carbons also contribute to the overall strain energy.

Modern computational chemistry has provided deep insights into the electronic structure of cycloalkynes. The triple bond in a strained cycloalkyne is no longer a simple combination of one sigma and two pi bonds. The bending of the alkyne unit leads to a rehybridization of the carbon atoms and a weakening of the in-plane π-bond, making it more susceptible to attack.

Quantitative Strain Energy Data for Cycloalkynes

| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) |

| Cyclopentyne | 5 | ~48.4[3] |

| Cyclohexyne | 6 | ~40.1[3] |

| Cycloheptyne | 7 | ~25.4[3] |

| Cyclooctyne | 8 | ~17.9[3] |

| Cyclononyne | 9 | ~12.9 |

Modern Applications: From Total Synthesis to Bioorthogonal Chemistry

For many years, cycloalkynes were primarily of academic interest. However, their unique reactivity has been harnessed in recent decades for powerful applications in both total synthesis and chemical biology.

Total Synthesis

The high reactivity of strained cycloalkynes can be exploited to construct complex molecular architectures. A notable example is the use of cyclohexyne in the total synthesis of the natural product (±)-Guanacastepene A by Carreira and co-workers. In this synthesis, a cyclohexyne intermediate, generated in situ, undergoes an intramolecular [2+2] cycloaddition with an enolate, rapidly assembling the core of the natural product.[4]

Signaling Pathway: Carreira's Guanacastepene A Synthesis

Caption: The key cycloaddition step in the total synthesis of (±)-Guanacastepene A.

Bioorthogonal Chemistry

Perhaps the most significant modern application of cycloalkynes is in the field of bioorthogonal chemistry. The strain-promoted azide-alkyne cycloaddition (SPAAC), pioneered by Carolyn Bertozzi, utilizes the high reactivity of cyclooctyne derivatives to react specifically with azides in a biological environment without the need for a toxic copper catalyst. This "click chemistry" reaction has revolutionized the study of biological processes in living systems, enabling the labeling and imaging of biomolecules in real-time.[1]

Conclusion

The journey of cycloalkyne discovery is a testament to the ingenuity and perseverance of synthetic chemists. From their theoretical conception as highly strained and seemingly inaccessible molecules, cycloalkynes have evolved into powerful tools with broad applications. The early work of pioneers like Georg Wittig laid the foundation for understanding their transient nature, while the landmark isolation of cyclooctyne by Blomquist provided a tangible subject for study. Today, the legacy of this fundamental research is evident in the sophisticated use of cycloalkynes in the synthesis of complex natural products and in the revolutionary field of bioorthogonal chemistry. As synthetic methods continue to advance, the fascinating chemistry of these bent triple bonds will undoubtedly continue to enable new discoveries in science and medicine.

References

- 1. Photochemical generation and trapping of 3-oxacyclohexyne - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 4. Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Cycloundecyne: An In-depth Technical Guide on Ring Strain and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of cycloundecyne, an eleven-membered cyclic alkyne. The document delves into the core principles of its ring strain, offering quantitative data and comparisons with other cycloalkynes. It further explores its reactivity, particularly in the context of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of reaction pathways and conceptual relationships to aid in research and development.

Understanding Ring Strain in this compound

The reactivity of cycloalkynes is intrinsically linked to their ring strain, which arises from the distortion of the ideal 180° bond angle of the sp-hybridized carbons within the alkyne moiety. This strain is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring). In medium-sized rings like this compound, these factors result in a molecule with significant, but not extreme, ring strain, influencing its stability and reactivity profile.

Quantitative Analysis of Strain and Structure

The degree of ring strain can be estimated from thermochemical data, such as the heat of hydrogenation. The experimental heat of hydrogenation for this compound is -239.3 kJ/mol (approximately -57.2 kcal/mol). By comparing this to the heat of hydrogenation of a strain-free acyclic alkyne (e.g., 5-decyne, ≈ -26.5 kcal/mol), the ring strain energy of this compound can be estimated.

Table 1: Calculated Strain and Structural Parameters of Cycloalkynes

| Cycloalkyne | Ring Size | Estimated Ring Strain Energy (kcal/mol) | Estimated C-C≡C Bond Angle | C≡C Bond Length (Å) |

| Cyclooctyne (B158145) | 8 | ~18 | ~159° | ~1.22 |

| Cyclononyne | 9 | ~12-15 | ~163° | ~1.22 |

| Cyclodecyne | 10 | ~8-10 | Not readily available | ~1.22 |

| This compound | 11 | ~30.7 (Estimated) | Not readily available (significantly bent) | ~1.22 (Estimated) |

Note: The ring strain energy for this compound is estimated based on its experimental heat of hydrogenation (-57.2 kcal/mol) and a reference heat of hydrogenation for an unstrained acyclic alkyne (-26.5 kcal/mol). Other values are compiled from various computational and experimental studies for comparison.

Reactivity Profile of this compound

The stored energy from ring strain makes cycloalkynes highly reactive in cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation for drug delivery, diagnostics, and proteomics due to its bioorthogonality and the absence of a cytotoxic copper catalyst.

The reactivity of a cycloalkyne in SPAAC is directly correlated with its degree of ring strain. Smaller, more strained rings like cyclooctyne derivatives exhibit very fast reaction kinetics. As the ring size increases, the flexibility of the carbon chain allows the alkyne to adopt a more linear geometry, reducing ring strain and, consequently, lowering the reaction rate. This compound, with its larger ring, is expected to be less reactive than the commonly used cyclooctynes and cyclononynes. However, its stability and unique conformational properties may be advantageous in specific applications where slower, more controlled reactivity is desired.

Table 2: Comparative Reactivity of Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.14 |

| Dibenzoazacyclooctyne | DIBAC/DBCO | ~1.9 |

| Biarylazacyclooctynone | BARAC | > 9 |

| Cyclononyne | - | Slower than cyclooctynes |

| This compound | - | Kinetic data not available; expected to be moderate and slower than cyclononyne. |

Note: Rate constants are approximate and can vary with solvent and temperature. Data is provided for comparison to contextualize the expected reactivity of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from the corresponding ketone, cycloundecanone (B1197894), via a two-step process involving the formation of a tosylhydrazone followed by an elimination reaction known as the Shapiro reaction.[1][2][3]

Step 1: Synthesis of Cycloundecanone Tosylhydrazone

-

Materials: Cycloundecanone, p-toluenesulfonylhydrazide (tosylhydrazine), methanol (B129727) or ethanol, catalytic amount of hydrochloric acid.

-

Procedure:

-

Dissolve cycloundecanone (1.0 eq) in methanol.

-

Add p-toluenesulfonylhydrazide (1.1 eq) to the solution.

-

Add a few drops of concentrated HCl to catalyze the reaction.

-

Stir the mixture at room temperature or with gentle heating until a precipitate forms (typically a few hours).

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

-

The product, cycloundecanone tosylhydrazone, can be used in the next step without further purification if of sufficient purity.

-

Step 2: Shapiro Reaction to form this compound

-

Materials: Cycloundecanone tosylhydrazone, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes (2.5 M).

-

Procedure:

-

Suspend cycloundecanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C.

-

Slowly add n-butyllithium (2.2 eq) dropwise to the stirred suspension. The solution may change color.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with a nonpolar solvent (e.g., pentane (B18724) or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to this compound.

-

Materials: this compound, azide-functionalized molecule of interest, suitable solvent (e.g., acetonitrile, methanol, DMSO, or aqueous buffers).

-

Procedure:

-

Dissolve the azide-functionalized molecule (1.0 eq) in the chosen solvent.

-

Add this compound (1.1 - 2.0 eq) to the solution. A slight excess of the cycloalkyne is often used to ensure complete consumption of the azide.

-

Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the concentration and reactivity of the substrates.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR spectroscopy).

-

Upon completion, the triazole product can be purified by standard methods such as column chromatography, HPLC, or precipitation, depending on the properties of the product.

-

Visualizations of Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive pathways of this compound, as well as the fundamental principles governing its reactivity.

References

Spectroscopic Characterization of Cycloundecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for cycloundecyne (C₁₁H₁₈), a cyclic alkyne of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a logical workflow for spectroscopic analysis. This guide serves as a practical resource for researchers working with this compound and other cyclic alkynes.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous cyclic and acyclic alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propargylic (4H, -C≡C-CH₂-) | 2.1 - 2.4 | Multiplet |

| Other Methylene (14H, -CH₂-) | 1.3 - 1.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Alkynyl (-C≡C-) | 80 - 100 |

| Propargylic (-C≡C-CH₂-) | 18 - 25 |

| Other Methylene (-CH₂-) | 25 - 35 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C≡C stretch (alkyne) | 2100 - 2260 | Weak to Medium |

| C-H bend (methylene) | 1440 - 1480 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Interpretation |

| 150 | Molecular Ion [M]⁺ |

| 135 | [M - CH₃]⁺ |

| 121 | [M - C₂H₅]⁺ |

| 107 | [M - C₃H₇]⁺ |

| 93 | [M - C₄H₉]⁺ |

| 81 | Common fragment for cyclic hydrocarbons |

| 67 | Common fragment for cyclic hydrocarbons |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay may be required.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are reported in parts per million (ppm) relative to the TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. A single drop of the compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample holder with the prepared salt plate "sandwich" is then placed in the instrument's sample compartment. The infrared spectrum is recorded over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.

-

Gas Chromatography (GC): The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Unveiling the Energetic Landscape of Cycloundecyne: A Technical Guide to Theoretical Stability Calculations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecyne, a medium-sized cycloalkyne, presents a fascinating case study in the interplay of ring strain and conformational flexibility. The incorporation of a linear alkyne moiety within an eleven-membered ring induces significant strain, rendering the molecule a highly reactive and synthetically valuable intermediate. Understanding the thermodynamic stability and conformational preferences of this compound is paramount for predicting its reactivity and designing novel synthetic pathways and drug delivery systems. This in-depth technical guide delineates the theoretical and computational methodologies employed to investigate the stability of this compound, providing a framework for researchers in organic chemistry, computational chemistry, and drug development.

The inherent instability of this compound arises from a combination of factors collectively known as ring strain. This strain is a composite of:

-

Angle Strain: The deviation of the C-C≡C bond angles from the ideal 180° of a linear alkyne.

-

Torsional Strain (Pitzer Strain): Arising from the eclipsing of bonds on adjacent atoms.

-

Transannular Strain (Prelog Strain): Steric hindrance between non-bonded atoms across the ring.

Computational chemistry provides a powerful toolkit to dissect these contributions and quantify the overall stability of this compound.

Theoretical Framework for Stability Analysis

The stability of this compound is most rigorously assessed through the calculation of its ring strain energy (RSE) . RSE is the excess energy of a cyclic molecule compared to a hypothetical strain-free acyclic reference. Two primary computational approaches are utilized to determine RSE:

-

Isodesmic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By carefully choosing an appropriate acyclic reference, the enthalpy of reaction calculated from first principles directly corresponds to the strain energy of the cyclic molecule.

-

Heats of Hydrogenation: The enthalpy of hydrogenation (ΔH_hyd) of the cycloalkyne to the corresponding cycloalkane can be compared to that of a strain-free acyclic alkyne. The difference in these values provides an estimate of the strain energy. The National Institute of Standards and Technology (NIST) reports the enthalpy of hydrogenation for this compound to be -239.3 ± 0.84 kJ/mol in the liquid phase[1].

Data Presentation: Strain and Conformational Energies

Due to the conformational flexibility of the eleven-membered ring, this compound is expected to exist as a mixture of several low-energy conformers. A thorough theoretical investigation requires a comprehensive conformational search to identify these stable geometries. The relative energies of these conformers are crucial for understanding the overall thermodynamic properties of this compound.

| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) | Computational Method |

| Cyclopentyne | 5 | 48.4 | G3 |

| Cyclohexyne | 6 | 40.1 | G3 |

| Cycloheptyne | 7 | 25.4 | G3 |

| Cyclooctyne | 8 | ~10-18 | Various |

| Cyclononyne | 9 | ~3 | Various |

Data for C5-C7 alkynes from reference[2].

Based on the experimental heat of hydrogenation, an estimated strain energy for this compound can be calculated.

| Molecule | Experimental ΔH_hyd (kJ/mol) | Estimated Strain Energy (kcal/mol) |

| This compound | -239.3 ± 0.84[1] | Calculation required |

To calculate the strain energy from the heat of hydrogenation, one would subtract the heat of hydrogenation of a suitable strain-free acyclic alkyne (e.g., undec-5-yne) from the experimental value for this compound.

Experimental Protocols: A Computational Approach

The following outlines a detailed computational workflow for the theoretical analysis of this compound stability.

Conformational Search

A robust conformational search is the foundational step to explore the potential energy surface of this compound.

-

Methodology: A common approach is to use a molecular mechanics force field (e.g., MMFF94s or MM3) to rapidly generate a large number of potential conformers. This can be achieved through systematic or stochastic search algorithms.

-

Software: Programs such as CONFLEX, MacroModel, or the conformational search modules within larger computational chemistry suites (e.g., Gaussian, Spartan) are suitable for this purpose.

-

Procedure:

-

Generate an initial 3D structure of this compound.

-

Perform a comprehensive conformational search using a molecular mechanics force field with a defined energy window (e.g., 10 kcal/mol) above the global minimum to ensure all relevant low-energy conformers are identified.

-

Save the unique conformers for further analysis.

-

Geometry Optimization and Frequency Calculations

The geometries of the conformers identified in the initial search must be refined using higher-level quantum mechanical methods.

-

Methodology: Density Functional Theory (DFT) is a widely used and reliable method for optimizing the geometries of organic molecules. Common functionals include B3LYP and M06-2X, paired with a suitable basis set such as 6-31G(d) or larger.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Procedure:

-

For each conformer from the molecular mechanics search, perform a geometry optimization at the chosen level of theory (e.g., B3LYP/6-31G(d)).

-

Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

The final energies (including ZPVE) of all confirmed minima are used to determine their relative stabilities.

-

Strain Energy Calculation

The strain energy of the most stable conformer of this compound can be calculated using an isodesmic reaction approach.

-

Methodology: Construct a balanced chemical equation where the number of each type of bond is conserved.

-

Example Isodesmic Reaction: this compound + 10 Ethane → 11 Propane + Propyne

-

Procedure:

-

Optimize the geometries of all molecules in the isodesmic reaction at the same level of theory used for this compound.

-

Calculate the electronic energies (and ZPVE corrections) for all species.

-

The strain energy is the calculated enthalpy change of this reaction.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of a computational study on this compound stability and the mechanism of a relevant synthetic reaction.

Conclusion

The theoretical calculation of this compound stability is a multi-faceted process that hinges on a thorough exploration of its conformational landscape and the application of robust quantum mechanical methods. While direct experimental data on the individual conformers of this compound is scarce, computational chemistry provides an indispensable tool for elucidating its energetic properties. The methodologies and workflows outlined in this guide offer a comprehensive framework for researchers to investigate the stability of this compound and other medium-sized cycloalkynes, thereby enabling a deeper understanding of their reactivity and potential applications in chemical synthesis and drug development.

References

The Chemistry of Constrained Triple Bonds: A Technical Guide to the Discovery and Synthesis of Strained Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a triple bond within a small to medium-sized ring system imparts significant ring strain, leading to a fascinating class of highly reactive molecules known as strained alkynes. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of these unique chemical entities. Particular focus is placed on their pivotal role in the development of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of modern chemical biology and drug development. This document details key synthetic methodologies with experimental protocols, presents quantitative data on their structure and reactivity, and illustrates fundamental reaction mechanisms and workflows.

Introduction: The Challenge of Bending a Linear Bond

The ideal geometry of an alkyne's sp-hybridized carbon atoms is linear, with a bond angle of 180°. Forcing this linear arrangement into a small or medium-sized ring results in substantial angle and ring strain, rendering the resulting cycloalkyne highly reactive.[1][2] The history of strained alkynes is one of theoretical curiosity and experimental ingenuity. Early chemists debated the existence of such transient species, with their fleeting presence often only confirmed by trapping them with reactive partners.[3][4] The work of pioneers like Georg Wittig in the mid-20th century laid the groundwork for understanding these reactive intermediates.[5][6]

The smallest isolable cycloalkyne is cyclooctyne (B158145), a testament to the immense strain in smaller ring systems.[2] Cycloheptyne, cyclohexyne (B14742757), and cyclopentyne (B14760497) are generally too reactive to be isolated under normal conditions and are typically generated in situ for immediate reaction.[1][4][7] This high reactivity, driven by the release of ring strain, is not a liability but a powerful tool, particularly in the realm of bioorthogonal chemistry.[8]

The development of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) by Carolyn Bertozzi and her colleagues revolutionized the field of chemical biology.[9] This reaction leverages the high reactivity of a strained alkyne, such as a cyclooctyne derivative, with an azide (B81097) to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[8][10] This has enabled the specific labeling and tracking of biomolecules in living systems, opening new avenues for diagnostics, drug delivery, and understanding complex biological processes.[10]

Properties of Strained Alkynes: A Quantitative Perspective

The unique reactivity of strained alkynes is a direct consequence of their distorted structures. This section provides quantitative data on key structural and reactivity parameters.

Structural Parameters

The deviation from the ideal 180° bond angle in the C-C≡C-C unit is a direct measure of the strain in a cycloalkyne. This distortion affects the C≡C bond length and the overall strain energy of the molecule.

| Cycloalkyne | C-C≡C Bond Angle (°) | C≡C Bond Length (Å) | Strain Energy (kcal/mol) |

| Cyclopentyne | ~116 | ~1.20 | 74[11] |

| Cyclohexyne | Not isolated | Not measured directly | 44[11] |

| Cycloheptyne | Not isolated | ~1.20[12] | 56.6 (calculated enthalpy of hydrogenation) |

| Cyclooctyne | ~153-159 | ~1.20[13] | 10[1] |

| Bicyclo[6.1.0]non-4-yne (BCN) | ~160 | - | - |

Note: Data for highly reactive, non-isolable alkynes are often derived from computational studies or measurements of trapped derivatives.

Spectroscopic Properties

The strained nature of the triple bond in cycloalkynes influences their spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The C≡C stretching frequency in strained alkynes is typically found in the range of 2100-2260 cm⁻¹, often with weak intensity.[7][14] This is slightly lower than that of linear alkynes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate in the region of 80-100 ppm.

-

¹H NMR: Protons on carbons adjacent to the triple bond (propargylic protons) generally appear in the range of 2.0-3.0 ppm. Due to the transient nature of smaller cycloalkynes, direct NMR data is scarce; however, data for trapped adducts can provide structural information. For cyclopentyne trapped as a platinum complex, ¹H NMR signals for the allylic protons are observed between δ 2.8 and 3.1 ppm.[11]

-

Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The rate of the SPAAC reaction is a critical parameter for its application in biological systems. The second-order rate constants (k₂) for the reaction of various strained alkynes with different azides have been extensively studied.

| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |

| BCN (endo) | Benzyl (B1604629) Azide | 0.29 | CD₃CN/D₂O (1:2)[15] |

| Benzyl Azide | 0.15 | DMSO[16] | |

| 2-Azidoethanol | 0.024 | Not specified[3] | |

| Phenyl Azide | ~0.2 | Acetonitrile:Water (3:1)[3] | |

| Electron-deficient aryl azides | up to 2.9 | Not specified[3] | |

| BCN (exo) | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2)[15] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Acetonitrile:Water[3] |

| Phenyl Azide | 0.033 | Acetonitrile:Water (3:1)[3] | |

| DIBO | Benzyl Azide | - | - |

| Nitrile Oxide | 57 times faster than benzyl azide | -[17] | |

| Nitrone | Similar to benzyl azide | -[17] | |

| Diazocarbonyl | Similar to benzyl azide | -[17] |

Synthesis of Strained Alkynes: Key Methodologies and Protocols

The synthesis of strained alkynes requires specialized methods to generate and, in some cases, trap these reactive intermediates. The following sections detail some of the most important synthetic strategies.

Dehydrohalogenation of Dihalocycloalkenes

A classic method for the in situ generation of strained alkynes is the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. The choice of base is critical to avoid rearrangement of the alkyne product. Sodium amide (NaNH₂) is commonly used for this purpose.

Caption: General workflow for the synthesis of strained alkynes via dehydrohalogenation.

This protocol describes the in situ generation and trapping of cyclohexyne. Due to its high reactivity, cyclohexyne is not isolated.

Materials:

-

Sodium amide (NaNH₂)

-

Furan (B31954) (as a trapping agent)

-

Anhydrous 1,2-dimethoxyethane (B42094) (DME) as solvent

-

Argon or Nitrogen for inert atmosphere

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (2.2 equivalents) to anhydrous DME under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 1,2-dibromocyclohexene (1 equivalent) and furan (3 equivalents) in anhydrous DME.

-

Add the solution from the dropping funnel dropwise to the stirred suspension of sodium amide over a period of 30 minutes. A dark brown mixture is expected to form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, the Diels-Alder adduct of cyclohexyne and furan, can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives

BCN and its derivatives are among the most widely used strained alkynes in bioorthogonal chemistry due to their favorable balance of reactivity and stability.

This three-step synthesis starts from 1,5-cyclooctadiene (B75094).

Step 1: Synthesis of anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid

-

To a solution of 1,5-cyclooctadiene in dichloromethane (B109758) (DCM), add a catalytic amount of Rh₂(OAc)₄.

-

Add ethyl diazoacetate dropwise at room temperature and stir overnight.

-

Purify the resulting ethyl ester by silica gel chromatography.

-

Hydrolyze the ester using potassium tert-butoxide and water in diethyl ether to yield the carboxylic acid.

Step 2: Synthesis of the Dibromo Derivative

-

Dissolve the carboxylic acid from Step 1 in chloroform (B151607) and cool to 0 °C.

-

Add a solution of bromine in chloroform dropwise over 30 minutes.

-

After stirring, work up the reaction with sodium thiosulfate (B1220275) solution to obtain the dibromo derivative.[2]

Step 3: Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid

-

Dissolve the dibromo derivative in dry tetrahydrofuran (B95107) (THF).

-

Add this solution dropwise to a cold (-40 °C) solution of potassium tert-butoxide in THF.

-

Stir the mixture at -40 °C for 15 minutes, then allow it to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with KHSO₄ solution and extract with diethyl ether to yield the final product.[2]

Generation from Silyl (B83357) Triflate Precursors

The use of silyl triflates as precursors, developed by Kobayashi, provides a mild method for generating strained alkynes.[3] Fluoride-induced elimination of the silyl triflate generates the reactive alkyne in situ.

Caption: Generation of strained alkynes from silyl triflate precursors.

Key Reactions and Mechanisms: The Power of Strain Release

The high reactivity of strained alkynes is most prominently harnessed in cycloaddition reactions, where the release of ring strain provides a strong thermodynamic driving force.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a strained alkyne and an azide to form a triazole. The reaction proceeds through a concerted mechanism. The high strain of the alkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[18][19]

Caption: The concerted mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The rate of SPAAC can be tuned by modifying the structure of the cyclooctyne. Electron-withdrawing groups near the alkyne can lower the LUMO of the alkyne, accelerating the reaction. Fusing aromatic rings to the cyclooctyne ring, as in dibenzocyclooctyne (DBCO), can further increase strain and reactivity.

Applications in Research and Drug Development

The bioorthogonal nature of SPAAC has made strained alkynes invaluable tools in a wide range of applications:

-

Bioconjugation: Attaching labels such as fluorophores, biotin, or drugs to biomolecules (proteins, nucleic acids, glycans) for imaging, purification, and therapeutic purposes.[10]

-

Live Cell Imaging: Visualizing biological processes in real-time within living cells and organisms without disrupting normal cellular functions.

-

Drug Delivery and Development: Constructing antibody-drug conjugates (ADCs) for targeted cancer therapy, and developing novel drug delivery systems.

-

Materials Science: Creating novel polymers and hydrogels with tailored properties.

Conclusion and Future Outlook

Strained alkynes have transitioned from chemical curiosities to indispensable reagents in modern chemical biology and drug development. Their unique reactivity, driven by ring strain, has enabled the development of powerful bioorthogonal reactions that allow for the precise chemical modification of complex biological systems. The continued development of new strained alkynes with enhanced reactivity, stability, and functionality will undoubtedly lead to further breakthroughs in our ability to probe and manipulate biological processes, paving the way for new diagnostic tools and therapeutic strategies. The principles of strain and reactivity elegantly demonstrated by these molecules will continue to inspire the design of new chemical tools for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooctyne - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Cycloheptyne - Wikipedia [en.wikipedia.org]

- 5. Georg Wittig - Wikipedia [en.wikipedia.org]

- 6. britannica.com [britannica.com]

- 7. Cyclopentyne - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CYCLOHEPTENE(628-92-2) 1H NMR spectrum [chemicalbook.com]

- 11. Cyclopentyne (1120-58-7) for sale [vulcanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

An In-depth Technical Guide to Cycloundecyne: Identifiers, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cycloundecyne, a cycloalkyne of interest in organic synthesis and with potential applications in bioorthogonal chemistry. This document details its fundamental identifiers, general synthetic approaches, and the broader context of its utility in advanced chemical methodologies relevant to drug discovery and development.

Core Identifiers and Properties

This compound is a cyclic hydrocarbon characterized by an eleven-carbon ring containing a carbon-carbon triple bond. Its chemical formula is C₁₁H₁₈.[1][2][3] The strain of the triple bond within the medium-sized ring imparts unique reactivity to the molecule. Key identifiers and computed properties are summarized in the table below for easy reference.

| Identifier Type | Value | Reference |

| CAS Number | 702-32-9 | [1][2][3][4][5] |

| PubChem CID | 136543 | [1][2] |

| Molecular Formula | C₁₁H₁₈ | [1][2][5][6] |

| Molecular Weight | 150.26 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2 | [1][2][3][4][5] |

| InChIKey | PJIYBBSKJDMKBC-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | C1CCCCC#CCCCC1 | [1][2][7] |

Synthetic Approaches

Generalized Experimental Protocol: Synthesis of a Cycloalkyne from a Cycloketone via the Shapiro Reaction

This protocol provides a general methodology for the synthesis of a cycloalkyne, such as this compound, from its corresponding ketone, cycloundecanone.

Step 1: Formation of the Tosylhydrazone

-

To a solution of the starting cycloketone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol, add p-toluenesulfonylhydrazide (1.1 equivalents).

-

A catalytic amount of an acid (e.g., a few drops of concentrated HCl) is often added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product tosylhydrazone is typically isolated by filtration, as it often precipitates from the reaction mixture. The solid is then washed with a cold solvent and dried.

Step 2: Elimination to the Cycloalkyne

-

The dried tosylhydrazone (1 equivalent) is dissolved in an anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically -78 °C).

-

A strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium, at least 2.2 equivalents), is added dropwise to the solution.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.

-

The reaction is then quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude cycloalkyne can be purified by column chromatography on silica (B1680970) gel.

Relevance in Bioorthogonal Chemistry and Drug Development

Cycloalkynes, particularly strained ones like cyclooctyne (B158145) and its derivatives, are pivotal reagents in the field of bioorthogonal chemistry.[5][7][8] This area of chemistry focuses on reactions that can occur in living systems without interfering with native biochemical processes.[8] A key bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[7]

In SPAAC, a strained cycloalkyne reacts with an azide (B81097) to form a stable triazole linkage.[7] This reaction is particularly useful in drug development and chemical biology for applications such as:

-

Bioconjugation: Attaching drugs, probes, or imaging agents to biomolecules like proteins or antibodies.[9]

-

Drug Target Identification: Identifying the cellular targets of a drug.

-

In Vivo Imaging: Visualizing biological processes in real-time.

The reactivity of the cycloalkyne is driven by the ring strain, which lowers the activation energy for the cycloaddition with an azide, thus eliminating the need for a toxic copper catalyst that is typically required in conventional azide-alkyne "click" reactions.[8][10] This makes SPAAC a powerful tool for studying and manipulating biological systems. The logical workflow for a typical SPAAC-based bioconjugation experiment is illustrated below.

References

- 1. ontosight.ai [ontosight.ai]

- 2. This compound | C11H18 | CID 136543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

Thermochemistry of Cycloundecyne Hydrogenation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the hydrogenation of cycloundecyne. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the energetic properties and reactivity of medium-ring cycloalkynes. This document summarizes key quantitative data, outlines detailed experimental protocols for hydrogenation and calorimetric measurements, and presents a computational perspective on analyzing the reaction.

Introduction

This compound (C₁₁H₁₈) is a cycloalkyne characterized by a significant degree of ring strain due to the geometric constraints of incorporating a linear alkyne moiety into an eleven-membered ring. This inherent strain energy is a key determinant of its reactivity, particularly in reactions that relieve this strain, such as hydrogenation. The study of the thermochemistry of this compound hydrogenation provides fundamental insights into its stability and the energetic driving forces of its chemical transformations. Such data is crucial for understanding reaction mechanisms, predicting reactivity, and for the rational design of synthetic pathways involving strained cyclic intermediates. This guide will delve into the experimental determination of the enthalpy of hydrogenation and the computational methods used to analyze the thermochemical properties of this molecule.

Quantitative Thermochemical Data

The primary quantitative measure of the thermochemistry of hydrogenation is the enthalpy of hydrogenation (ΔH_hyd). This value represents the heat released when one mole of an unsaturated compound reacts with hydrogen gas to form the corresponding saturated compound. For this compound, the complete hydrogenation to cycloundecane (B11939692) is the reaction of interest.

The experimentally determined enthalpy of hydrogenation for liquid this compound has been reported in the literature. This value, along with the molar masses of the reactant and product, are summarized in the table below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Enthalpy of Hydrogenation (ΔH_hyd) |

| This compound | C₁₁H₁₈ | 150.26 | -239.3 ± 0.84 kJ/mol[1] |

| Hydrogen | H₂ | 2.02 | N/A |

| Cycloundecane | C₁₁H₂₂ | 154.30 | N/A |

Experimental Protocols

The determination of the enthalpy of hydrogenation of this compound involves two key experimental procedures: catalytic hydrogenation to ensure complete reaction and calorimetry to measure the heat evolved.

General Protocol for Catalytic Hydrogenation of Cycloalkynes

Materials:

-

This compound

-

High-purity hydrogen gas

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst)

-

Anhydrous, degassed solvent (e.g., acetic acid, ethanol, or ethyl acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation and Loading: In a reaction vessel suitable for hydrogenation, a carefully weighed amount of the hydrogenation catalyst (typically 5-10 mol% relative to the substrate) is added.

-

Solvent and Substrate Addition: The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon). The chosen solvent is then added, followed by the this compound substrate.

-

System Purge: The system is sealed and purged several times with hydrogen gas to remove all air and inert gas. This is a critical safety step to prevent the formation of explosive mixtures.

-

Hydrogenation Reaction: The reaction vessel is pressurized with hydrogen to the desired pressure (e.g., 1-4 atm). The reaction mixture is then stirred vigorously at a controlled temperature (often room temperature) to ensure efficient mixing and contact between the reactants and the catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen gas. For more precise monitoring, aliquots of the reaction mixture can be periodically removed and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product, cycloundecane.

-

Reaction Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases and the starting material is fully consumed), the hydrogen pressure is carefully released, and the system is purged with an inert gas.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and handled with care.

-

Product Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude cycloundecane product.

-

Purification: If necessary, the product can be further purified by techniques such as distillation or column chromatography.

Calorimetric Measurement of Enthalpy of Hydrogenation

The enthalpy of hydrogenation is determined experimentally using a calorimeter. The reaction is carried out within the calorimeter, and the heat released is measured by the temperature change of the system.

Apparatus:

-

Reaction calorimeter

-

Calibrated temperature sensor

-

Stirrer

-

System for introducing hydrogen gas at a controlled rate

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a separate experiment, for example, by passing a known amount of electrical energy through a heater in the calorimeter and measuring the resulting temperature rise.

-

Reaction Setup: A known mass of this compound and the solvent are placed in the calorimeter. The catalyst is also added. The system is sealed and allowed to reach thermal equilibrium.

-

Initiation of Reaction: Hydrogen gas is introduced into the calorimeter to initiate the hydrogenation reaction. The reaction is carried out under constant stirring.

-

Temperature Measurement: The temperature of the calorimeter is monitored throughout the reaction. The temperature will rise as the exothermic hydrogenation reaction proceeds and will then start to cool as heat is lost to the surroundings.

-

Data Analysis: The temperature-time data is recorded. The maximum temperature rise, corrected for any heat loss to the surroundings, is determined.

-

Calculation of Enthalpy of Hydrogenation: The heat evolved during the reaction (q) is calculated using the formula: q = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and its contents, and ΔT is the corrected temperature change. The molar enthalpy of hydrogenation (ΔH_hyd) is then calculated by dividing the heat evolved by the number of moles of this compound that reacted.

Computational Thermochemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the thermochemistry of chemical reactions. These methods can be used to calculate the structures and energies of reactants, products, and transition states, thereby providing theoretical estimates of reaction enthalpies.

General Computational Methodology

-

Structure Optimization: The three-dimensional structures of this compound, hydrogen, and cycloundecane are optimized using a chosen DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Energy Calculations: The total electronic energies of the optimized structures are calculated at a high level of theory.

-

Enthalpy Calculation: The enthalpy of each species at a given temperature (usually 298.15 K) is calculated by adding the thermal corrections (obtained from the frequency calculations) to the total electronic energy.

-

Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation is then calculated as the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants: ΔH_hyd = H(cycloundecane) - [H(this compound) + 2 * H(H₂)] (Note: Two moles of H₂ are required for the complete hydrogenation of the triple bond).

While specific DFT calculations for this compound hydrogenation were not found in the surveyed literature, this methodology is generally applicable and can provide valuable theoretical insights to complement experimental data.

Visualizations

Experimental Workflow

The general workflow for the experimental determination of the thermochemistry of this compound hydrogenation is depicted in the following diagram.

References

A Technical Guide to the Core Principles and Applications of Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules in their native environments.[1] The core principle of bioorthogonal chemistry is to introduce abiotic chemical functionalities—functional groups not found in biological systems—onto biomolecules of interest. These "chemical handles" can then be selectively and efficiently reacted with a complementary probe, enabling a wide range of applications from imaging to drug delivery.

For a reaction to be considered bioorthogonal, it must satisfy several stringent criteria:

-

Selectivity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological milieu.[1]

-

Biological Inertness: The chemical handles and the resulting linkage must be non-toxic and not perturb the biological system under investigation.[1]

-

Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (temperature, pH, and aqueous environment), even at the low concentrations typical of biomolecules.[1] A second-order rate constant (k₂) greater than 1 M⁻¹s⁻¹ is a general guideline for effective bioorthogonal reactions.

-

Stability: The reactants and the resulting covalent bond must be stable in the physiological environment.

The general workflow of a bioorthogonal chemistry experiment involves two key steps. First, a biomolecule of interest is tagged with an abiotic chemical reporter, such as an azide (B81097) or a strained alkyne. This can be achieved through metabolic labeling, genetic incorporation of unnatural amino acids, or enzymatic modification. Second, a probe carrying the complementary bioorthogonal handle is introduced, which then selectively reacts with the reporter to label the target biomolecule.

Core Bioorthogonal Reactions: A Quantitative Comparison

A variety of bioorthogonal reactions have been developed, each with its own unique characteristics. The choice of reaction depends on the specific application, considering factors such as reaction kinetics, the size of the bioorthogonal handles, and potential side reactions.

| Reaction Name | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.002 | First developed bioorthogonal reaction; highly selective. | Slow kinetics; phosphine reagents can be oxidized in vivo.[1] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1 - 100 | Fast and efficient; forms a stable triazole linkage. | Requires a copper catalyst, which can be toxic to living cells. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne (e.g., DBCO) | 0.0024 - 1.0 | Copper-free, making it suitable for live-cell and in vivo applications; good kinetics. | Cyclooctynes can be bulky; some cyclooctynes can react with thiols.[2] |

| Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Up to 22,000 | Extremely fast kinetics, allowing for rapid labeling at low concentrations.[2][3] | Tetrazines can be susceptible to hydrolysis.[3] |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone + Strained Alkyne | 12 - 32 | Fast kinetics; orthogonal to azide-alkyne cycloadditions. | Nitrones can have limited stability.[1] |

| Photo-Click Tetrazole-Alkene Cycloaddition | Tetrazole + Alkene | ~11.0 (upon photoactivation) | Spatiotemporal control through light activation. | Requires UV light, which can be damaging to cells. |

Key Applications and Experimental Protocols in Drug Development and Research

Bioorthogonal chemistry has become an indispensable tool in modern biological research and drug development. Here, we detail the experimental protocols for several key applications.

Metabolic Glycan Labeling for Live-Cell Imaging